molecular formula C20H23N3O4S2 B12184245 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B12184245
M. Wt: 433.5 g/mol
InChI Key: GKUQXJNYVUHTGE-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the benzazepine core. One common synthetic route involves the intramolecular cyclization of N-acyl-N-ethylaniline derivatives under Friedel–Crafts alkylation conditions The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzazepine core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide include other benzazepine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives.

Properties

Molecular Formula

C20H23N3O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C20H23N3O4S2/c21-29(26,27)16-8-5-14(6-9-16)11-12-22-19(24)13-28-18-10-7-15-3-1-2-4-17(15)23-20(18)25/h1-6,8-9,18H,7,10-13H2,(H,22,24)(H,23,25)(H2,21,26,27)

InChI Key

GKUQXJNYVUHTGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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